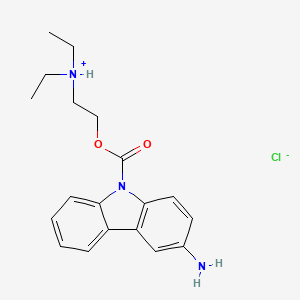
2-(3-aminocarbazole-9-carbonyl)oxyethyl-diethylazanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-aminocarbazole-9-carbonyl)oxyethyl-diethylazanium;chloride is a chemical compound with the molecular formula C19H24ClN3O2 and a molecular weight of 361.866 g/mol. This compound is known for its unique structure, which includes a carbazole moiety, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 2-(3-aminocarbazole-9-carbonyl)oxyethyl-diethylazanium;chloride typically involves a multi-step process. One common method includes the reaction of 3-aminocarbazole with ethyl chloroformate to form an intermediate, which is then reacted with diethylamine to yield the final product. The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane.
Analyse Chemischer Reaktionen
2-(3-aminocarbazole-9-carbonyl)oxyethyl-diethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of oxidized carbazole derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbazole ring.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
2-(3-aminocarbazole-9-carbonyl)oxyethyl-diethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of materials with specific electronic properties, such as organic semiconductors.
Wirkmechanismus
The mechanism of action of 2-(3-aminocarbazole-9-carbonyl)oxyethyl-diethylazanium;chloride involves its interaction with molecular targets such as enzymes and receptors. The carbazole moiety can intercalate with DNA, affecting gene expression and protein synthesis. Additionally, the compound can modulate the activity of certain enzymes, influencing metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
2-(3-aminocarbazole-9-carbonyl)oxyethyl-diethylazanium;chloride is unique due to its specific structure and functional groups. Similar compounds include:
3-aminocarbazole: Lacks the diethylazanium and oxyethyl groups, making it less versatile in certain applications.
9-ethylcarbazole: Contains an ethyl group at the 9-position instead of the aminocarbazole moiety, resulting in different chemical properties.
This compound’s unique combination of functional groups and structural features makes it a valuable tool in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
64057-92-7 |
|---|---|
Molekularformel |
C19H24ClN3O2 |
Molekulargewicht |
361.9 g/mol |
IUPAC-Name |
2-(3-aminocarbazole-9-carbonyl)oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H23N3O2.ClH/c1-3-21(4-2)11-12-24-19(23)22-17-8-6-5-7-15(17)16-13-14(20)9-10-18(16)22;/h5-10,13H,3-4,11-12,20H2,1-2H3;1H |
InChI-Schlüssel |
LZSHSTGCCZALGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCOC(=O)N1C2=C(C=C(C=C2)N)C3=CC=CC=C31.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



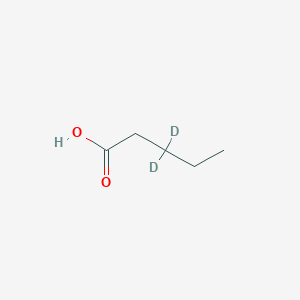


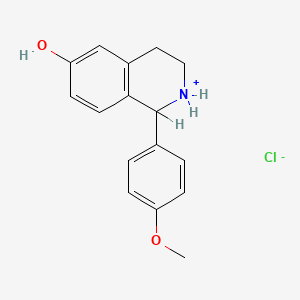
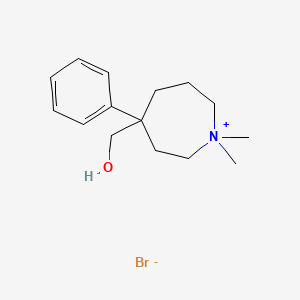

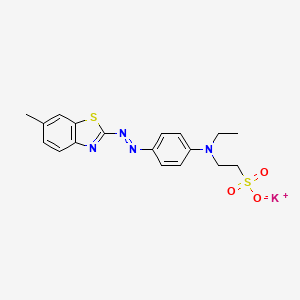
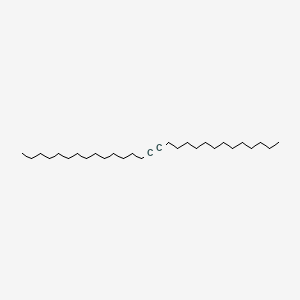
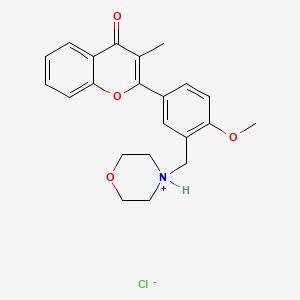

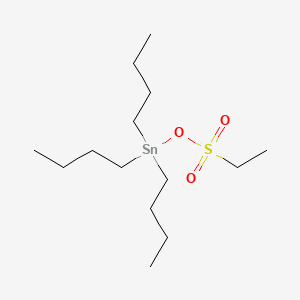
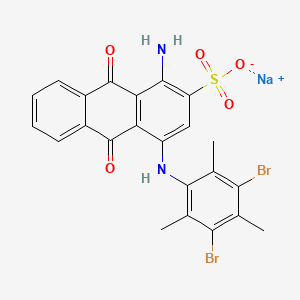
![(3R,6S,10R,13S)-3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13772161.png)
